2-(difluoromethyl)-4-iodopyridine
Description
Structure
3D Structure
Properties
CAS No. |
1805958-30-8 |
|---|---|
Molecular Formula |
C6H4F2IN |
Molecular Weight |
255.00 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-6(8)5-3-4(9)1-2-10-5/h1-3,6H |
InChI Key |
ARUXKKMDZZRLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethyl 4 Iodopyridine and Analogous Structures
Direct and Indirect Strategies for Pyridine (B92270) Iodination
The placement of an iodine atom onto a pyridine framework can be accomplished through either direct C-H functionalization or indirect methods such as halogen exchange. The choice of strategy often depends on the desired regiochemistry and the nature of the substituents already present on the pyridine ring.
Regioselective C-I Bond Formation in Pyridine Systems
Direct C-H iodination offers an atom-economical approach to iodopyridines by avoiding the need for pre-functionalized starting materials. Achieving regioselectivity—the ability to target a specific position on the pyridine ring—is a significant challenge due to the electronic nature of the heterocycle. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution.
Recent advancements have led to protocols that can control the position of iodination. Radical-based direct C-H iodination has been developed for various nitrogen-containing heterocycles, including pyridines. researchgate.netrsc.orgscispace.com These methods can lead to iodination at the C3 and C5 positions. researchgate.netrsc.orgscispace.com One such protocol utilizes potassium persulfate (K₂S₂O₈) and sodium iodide, sometimes in the presence of a manganese catalyst, to generate an iodine radical that can selectively functionalize the C3 position. scispace.com
Another powerful strategy involves the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA). nih.gov These reagents can facilitate clean and efficient iodination at room temperature, often using water as an environmentally benign solvent. nih.gov For instance, the iodination of various N-heterocycles, including derivatives of imidazo[1,2-a]pyridine (B132010) and pyrido[1,2-a]pyrimidin-4-one, has been achieved with high yields using PIDA and potassium iodide. nih.gov These methods underscore the potential for regioselective C-I bond formation under mild conditions.
| Reagent System | Target Position(s) | Heterocycle Type | Reference |
| K₂S₂O₈, NaI, MnSO₄ | C3 | Quinolines | scispace.com |
| PIDA, KI, H₂O | C3 | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Radical-based protocol | C3 and C5 | Pyridines, Pyridones | researchgate.netrsc.org |
Halogen Exchange Reactions for Iodopyridine Synthesis
Halogen exchange reactions, particularly the Finkelstein reaction, represent a classic and reliable indirect method for synthesizing iodopyridines from their chloro- or bromo-analogues. manac-inc.co.jp This nucleophilic substitution (SN2) reaction typically involves treating a halopyridine with an excess of an alkali iodide, such as sodium iodide (NaI), in a polar solvent like acetone. manac-inc.co.jp The greater nucleophilicity of the iodide ion compared to bromide or chloride drives the reaction forward. manac-inc.co.jp
Metal-mediated halogen exchange processes have also emerged as highly efficient methods. science.govfrontiersin.org For example, heating an aryl bromide or chloride with nickel(II) bromide or chloride in a solvent like DMF can effectively produce the corresponding aryl halides. frontiersin.org While often used to convert heavier halides to lighter ones, conditions can be optimized for the reverse transformation, especially for activated substrates. frontiersin.org The Finkelstein reaction remains a popular choice for accessing iodo-quinolines and other iodinated heterocycles from the corresponding bromides, sometimes facilitated by photo-induced, metal-free conditions. scispace.com This approach is particularly useful when the starting halopyridine is more readily available than the iodinated version.
| Reaction Type | Substrate | Reagents | Key Features | Reference |
| Finkelstein Reaction | Chloro/Bromo-alkanes, Acyl halides, Arenes | Alkali Iodide (e.g., NaI) | SN2 mechanism; driven by nucleophilicity of I⁻ | manac-inc.co.jp |
| Photo-induced Finkelstein | Bromo-quinolines | Not specified | Metal-free conditions | scispace.com |
| Metal-Mediated Exchange | Aryl Iodides/Bromides | NiCl₂ or NiBr₂ in DMF | Can exchange heavier halogens for lighter ones | frontiersin.org |
Modern Difluoromethylation Approaches for Pyridine Rings
The difluoromethyl (CF₂H) group is highly valued in medicinal and agricultural chemistry as it can act as a lipophilic hydrogen-bond donor, often serving as a bioisostere for hydroxyl or thiol groups. thieme-connect.comnih.gov Consequently, numerous methods have been developed to introduce this functionality onto pyridine rings.
De Novo Cyclization Routes to Difluoromethylated Pyridines
Instead of adding the CF₂H group to a pre-existing pyridine ring, de novo synthesis builds the heterocyclic ring from acyclic precursors that already contain the desired difluoromethyl moiety. This approach can offer excellent control over the final substitution pattern and is suitable for large-scale production from inexpensive starting materials. researchgate.netacs.org
A scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a key intermediate for certain inhibitors, exemplifies this strategy. The process begins with the reaction of 2,2-difluoroacetic anhydride (B1165640) with an enol ether. acs.org The resulting intermediate is then treated with O-methylhydroxylamine hydrochloride, followed by acid-mediated cyclization and subsequent reduction with zinc in acetic acid to form the final 2-amino-4-(difluoromethyl)pyridine product. acs.org This multi-step, one-pot procedure demonstrates how the pyridine ring can be constructed around the CF₂H group. acs.org
| Starting Materials | Key Steps | Product | Reference |
| 2,2-Difluoroacetic anhydride, enol ether | Nucleophilic attack, reaction with O-methylhydroxylamine, cyclization, reduction | 4-(Difluoromethyl)pyridin-2-amine | acs.org |
Electrophilic Difluoromethylation of Pyridine Precursors
Direct electrophilic substitution on a pyridine ring is challenging due to its electron-deficient nature. youtube.com However, functionalization can be achieved through reactions that proceed via radical pathways or by activating the pyridine ring. The Minisci reaction is a classic example of a radical-based approach for alkylating electron-deficient heterocycles. In this reaction, the pyridine is protonated to form a pyridinium (B92312) ion, which then acts as an electrophile towards a nucleophilic radical. thieme-connect.com
In a modular approach to regioselective difluoromethylation, an oxazino-pyridine intermediate can be converted to the corresponding pyridinium salt. thieme-connect.com This salt can then undergo a Minisci-type radical alkylation using a reagent like bis(difluoroacetyl)peroxide to introduce the difluoromethyl group at the para-position (C4). thieme-connect.com This strategy allows for switchable regioselectivity, as the unactivated oxazino-pyridine intermediate can be functionalized at the meta-position (C3) through a different radical pathway. thieme-connect.comresearchgate.netnih.gov
Nucleophilic Difluoromethylation Techniques
Nucleophilic difluoromethylation typically involves the reaction of a pyridine derivative bearing a leaving group (such as a halogen) with a reagent that serves as a source of a nucleophilic "CF₂H" equivalent. Cross-coupling reactions are a powerful tool for this purpose.
One convenient route to (difluoromethyl)pyridines starts from halopyridines. thieme-connect.com A cross-coupling reaction with ethyl difluoro(trimethylsilyl)acetate, which acts as a donor of a difluoromethylene component, is followed by a one-pot hydrolysis and decarboxylation sequence to install the difluoromethyl group. thieme-connect.com Another important method is the copper-mediated difluoromethylation of iodopyridines. acs.org For example, 2-chloro-4-iodopyridine (B15674) can be converted to 2-chloro-4-(difluoromethyl)pyridine (B598245) using a difluoromethyl source like TMSCF₂H in the presence of copper. acs.org Similarly, (trifluoromethyl)copper, generated in situ, has been used to convert iodopyridines into their trifluoromethylated counterparts, a reaction that can be adapted for difluoromethylation. researchgate.net
Radical-Mediated Difluoromethylation of Pyridines and Pyridinium Salts
The direct introduction of a difluoromethyl group onto a pyridine ring via a radical pathway is a powerful and increasingly utilized strategy. These methods often rely on the generation of the difluoromethyl radical (•CHF2), which can then engage with the pyridine nucleus.
A prominent reagent for this transformation is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often referred to as the Baran reagent or DFMS. enamine.netnih.govsigmaaldrich.comnih.gov This reagent is valued for its operational simplicity, scalability, and compatibility with a range of functional groups. enamine.netnih.gov The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide, to generate the •CHF2 radical. The radical then adds to the electron-deficient pyridine ring, often with a degree of regioselectivity influenced by the substituents on the pyridine. For instance, in the context of 4-substituted pyridines, the regioselectivity of the addition can be tuned by altering the solvent system. nih.gov
The radical difluoromethylation can be applied to both neutral pyridines and their corresponding pyridinium salts. The use of pyridinium salts can alter the electronic properties of the ring, thereby influencing the regioselectivity of the radical attack. acs.org Photochemical methods have also emerged as a mild and efficient way to generate radicals for pyridine functionalization. acs.org While many radical reactions on unsubstituted pyridine tend to favor the 2- and 4-positions, achieving specific functionalization at the 2-position in the presence of a 4-substituent like iodine requires careful optimization of reaction conditions.
Recent advancements have also demonstrated the ability to achieve meta-C-H difluoromethylation of pyridines through radical processes by using oxazino pyridine intermediates. researchgate.netresearchgate.net This highlights the evolving control over regioselectivity in pyridine functionalization.
| Reagent/Method | Description | Advantages |
| Zn(SO₂CF₂H)₂ (DFMS) | A zinc sulfinate reagent that generates •CHF2 radicals upon oxidation. enamine.netnih.gov | Operationally simple, scalable, good functional group tolerance. enamine.netnih.gov |
| Photochemical Methods | Utilizes light to generate radicals for pyridine functionalization. acs.org | Mild reaction conditions. acs.org |
| Oxazino Pyridine Intermediates | Enables meta-C-H difluoromethylation through a radical process. researchgate.netresearchgate.net | Provides access to otherwise difficult-to-obtain regioisomers. researchgate.netresearchgate.net |
Transition-Metal Catalyzed Difluoromethylation of Pyridine Derivatives
Transition-metal catalysis offers a complementary approach to radical methods for the formation of C-CF₂H bonds. These reactions typically involve the cross-coupling of a pyridine derivative with a difluoromethyl source.
Iron-catalyzed difluoromethylation has been reported for arylzinc reagents using difluoromethyl 2-pyridyl sulfone as the difluoromethyl source. cas.cn This method is advantageous due to the low cost and low toxicity of iron catalysts. The reaction proceeds via a selective C-S bond cleavage and is believed to involve radical intermediates. cas.cn This approach could be adapted for the synthesis of 2-(difluoromethyl)-4-iodopyridine by starting with a 4-iodo-2-(zinc)-pyridine derivative.
Palladium-catalyzed reactions have also been developed for C-H functionalization, including the introduction of fluorinated groups. nih.gov While direct C-H difluoromethylation catalyzed by palladium is an active area of research, a more common strategy involves the cross-coupling of a halopyridine with a difluoromethyl-containing organometallic reagent. For the synthesis of this compound, this could entail the coupling of 2-chloro-4-iodopyridine or 2-bromo-4-iodopyridine (B27774) with a suitable difluoromethylating agent.
Copper-mediated processes are also well-established in fluorine chemistry. rsc.org Copper-catalyzed difluoromethylation often requires a pre-functionalized substrate, such as an aryl halide. The synthesis of 4-(difluoromethyl)pyridin-2-amine, a related structure, has been achieved via a copper-mediated direct difluoromethylation of an aryl iodide. researchgate.net This suggests that a similar strategy could be employed by reacting a 2-substituted-4-iodopyridine with a copper-based difluoromethyl source.
| Metal Catalyst | Reagent System | Key Features |
| Iron | Arylzincs with difluoromethyl 2-pyridyl sulfone. cas.cn | Utilizes an inexpensive and readily available catalyst. cas.cn |
| Palladium | Cross-coupling of halopyridines with difluoromethylating agents. nih.gov | Offers a high degree of control and functional group tolerance. |
| Copper | Cross-coupling of aryl iodides with difluoromethyl sources. rsc.orgresearchgate.net | Effective for the functionalization of iodo-substituted arenes. researchgate.net |
Late-Stage Functionalization for Difluoromethyl Group Introduction
Late-stage functionalization (LSF) is a powerful concept in medicinal and materials chemistry that involves the introduction of key structural motifs, such as the difluoromethyl group, at a late step in a synthetic sequence. researchgate.netrsc.org This approach is highly desirable as it allows for the rapid diversification of complex molecules and the synthesis of analogs for structure-activity relationship (SAR) studies. acs.org
For the synthesis of this compound, an LSF strategy could involve the direct C-H difluoromethylation of a pre-existing 4-iodopyridine (B57791) derivative. This would be an ideal approach in terms of step economy. researchgate.net Both radical and transition-metal-catalyzed methods can be employed for LSF. The choice of method would depend on the functional group tolerance and the desired regioselectivity.
An alternative LSF approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SₙAr). acs.org In this scenario, a pyridine could first be fluorinated at the 2-position, and the resulting 2-fluoropyridine (B1216828) could then undergo substitution with a difluoromethyl nucleophile. However, the generation and use of such a nucleophile can be challenging.
The development of robust LSF methods for difluoromethylation is a significant area of research, with new reagents and catalytic systems continually being reported. chinesechemsoc.orgrsc.orgacs.org
Convergent and Sequential Synthetic Pathways Towards this compound
Orthogonal Functionalization Strategies
The presence of two distinct functional groups, the difluoromethyl group and iodine, on the pyridine ring necessitates an orthogonal functionalization strategy. This means that the reaction conditions used to introduce one group should not interfere with the other, and each group should be able to undergo further transformations selectively.
One plausible strategy would be the iodination of a pre-formed 2-(difluoromethyl)pyridine (B40438). The regioselectivity of the iodination would be directed by the existing difluoromethyl group and the pyridine nitrogen. Alternatively, a 4-iodopyridine derivative could be subjected to difluoromethylation. The success of this approach would depend on the stability of the C-I bond under the difluoromethylation conditions.
The synthesis of 2,6-dichloro-4-iodopyridine (B1314714) has been reported, demonstrating the feasibility of having a halogen at the 4-position while other positions are also functionalized. nih.gov This intermediate could potentially be elaborated to the target molecule through selective chemistry at the 2- and 6-positions.
Optimized Reaction Conditions and Process Development for Scalability
For a building block to be synthetically useful, its preparation must be amenable to scale-up. This requires the development of optimized and robust reaction conditions. Several reports have focused on the scalable synthesis of 2-(difluoromethyl)pyridines from inexpensive starting materials. nih.govacs.orgresearchgate.net These processes often involve de novo construction of the pyridine ring, building it around the difluoromethyl group rather than introducing it at a late stage. nih.govacs.org
A scalable, five-step, two-pot procedure has been developed for the synthesis of 4-(difluoromethyl)pyridin-2-amine starting from 2,2-difluoroacetic anhydride. researchgate.netacs.org This highlights the potential for developing efficient and scalable routes to difluoromethylated pyridines. Key aspects for scalability include the avoidance of hazardous reagents, minimizing chromatographic purifications, and ensuring high yields at each step. researchgate.netacs.org For this compound, a scalable synthesis would likely favor a robust, one- or two-pot procedure from readily available precursors.
Utilization of Economic and Readily Available Reagents
The cost and availability of starting materials and reagents are critical considerations, especially for large-scale synthesis. The use of commodity chemicals as starting materials is a key strategy for developing economical synthetic routes. nih.govacs.org For instance, the synthesis of 2-(difluoromethyl)pyridines has been reported starting from inexpensive and readily available materials. nih.govacs.org
Ultimately, the most practical synthesis of this compound will be one that balances synthetic efficiency, scalability, and cost by employing clever synthetic design and readily accessible chemical inputs.
Reactivity and Chemical Transformations of 2 Difluoromethyl 4 Iodopyridine
Cross-Coupling Chemistry at the C4-Iodine Center
The C4-iodine bond is the most labile site for functionalization in 2-(difluoromethyl)-4-iodopyridine. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this position ideal for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures. libretexts.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgyonedalabs.com For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4-position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. yonedalabs.com The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds ensures high selectivity for coupling at the C4-position. nih.gov
The general transformation is as follows:
This compound + R-B(OH)₂ → 4-R-2-(difluoromethyl)pyridine
Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for the cross-coupling cycle. |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium catalyst and facilitates the reaction steps. |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Source of the carbon nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an aryl halide and an alkene, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C4-position of the pyridine (B92270) ring. Catalyzed by a palladium complex, the reaction involves the oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The general transformation is as follows:
This compound + R-CH=CH₂ → 2-(Difluoromethyl)-4-(R-CH=CH)-pyridine
A variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, are suitable partners for this transformation. wikipedia.org
Table 2: Representative Conditions for Heck Reactions
| Component | Example | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, PdCl₂ | Catalyst for the cross-coupling cycle. |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium catalyst. |
| Olefinic Partner | Styrene, Butyl acrylate, Ethylene | The alkene to be coupled. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX generated during the reaction. |
| Solvent | DMF, Acetonitrile, Toluene | Solubilizes reactants. |
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. wikipedia.orgyoutube.com This reaction, co-catalyzed by palladium and copper complexes, enables the synthesis of 4-alkynyl-2-(difluoromethyl)pyridines. libretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The high reactivity of the C-I bond ensures selective coupling at the C4-position. libretexts.org
The general transformation is as follows:
This compound + H−C≡C−R → 2-(Difluoromethyl)-4-(C≡C−R)-pyridine
Table 3: Representative Conditions for Sonogashira Coupling
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne. |
| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group. |
| Base | Et₃N, Diisopropylamine | Acts as both the base and often as the solvent. |
| Solvent | THF, DMF | Solubilizes reactants if a co-solvent is needed. |
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction offers a versatile method for creating C-C bonds and is known for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.orgpsu.edu Despite its utility, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.org
The general transformation is as follows:
This compound + R-Sn(Alkyl)₃ → 4-R-2-(difluoromethyl)pyridine
Other organometallic cross-coupling reactions, such as Negishi (organozinc) and Hiyama (organosilicon) couplings, can also be employed to functionalize the C4-position, each offering unique advantages in terms of reactivity and substrate scope.
Table 4: Representative Conditions for Stille Coupling
| Component | Example | Purpose |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst for the cross-coupling cycle. |
| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium catalyst. |
| Organotin Reagent | Tributyl(vinyl)tin, Trimethyl(phenyl)tin | Source of the carbon nucleophile. |
| Additive | LiCl, CuI | Can accelerate the transmetalation step. |
| Solvent | Toluene, THF, DMF | Solubilizes reactants. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. Research on analogous compounds, such as 2-fluoro-4-iodopyridine, has demonstrated that Buchwald-Hartwig amination occurs selectively at the C4-position. researchgate.net This selectivity is attributed to the higher reactivity of the carbon-iodine bond in the palladium-catalyzed cycle. The reaction can be performed with a wide range of primary and secondary amines.
A related synthetic route involves the conversion of 2-chloro-4-iodopyridine (B15674) to 2-chloro-4-(difluoromethyl)pyridine (B598245), followed by a Buchwald-Hartwig amination to install an amino group at the C2 position, showcasing the versatility of these intermediates. acs.org
Table 5: Buchwald-Hartwig Amination of a 4-Iodopyridine (B57791) Analog
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂/BINAP | K₂CO₃ | Toluene | N-Phenyl-2-fluoropyridin-4-amine | Good | researchgate.net |
Reactions Involving the C2-Difluoromethyl Group
The difluoromethyl (CHF₂) group is generally considered to be chemically robust and stable under many reaction conditions, including the palladium-catalyzed cross-couplings discussed above. Its primary role is often as a bioisostere for hydroxyl or thiol groups, intended to improve the metabolic stability and pharmacokinetic properties of a molecule.
However, recent advancements have shown that the C-H bond within the difluoromethyl group can be activated for further functionalization. Under specific conditions involving a combination of a strong base and a Lewis acid, the Ar-CF₂H group can be deprotonated to form a nucleophilic Ar-CF₂⁻ species. nih.gov This reactive intermediate can then be trapped by various electrophiles, allowing for the construction of benzylic difluoromethylene (Ar-CF₂-R) linkages. nih.gov This methodology transforms the typically inert difluoromethyl group into a handle for further molecular elaboration, although it requires highly specialized and potent reagents that are incompatible with many functional groups. nih.gov
Transformations of the C-F Bonds
While the carbon-fluorine bond is notoriously strong and generally unreactive, recent advancements in catalysis have enabled its selective functionalization. In a process known as desymmetrization, one of the two fluorine atoms in a difluoromethylene group can be selectively replaced. For instance, the reaction of 2-(difluoromethyl)naphthalene (B2912400) with a nucleophile like lithium diethylmethylmalonate, in the presence of a palladium catalyst and a Lewis acid activator, results in the substitution of a single fluorine atom. escholarship.org This transformation can even be rendered enantioselective with the use of a chiral ligand such as (R)-BINAP. escholarship.org Although direct examples with this compound are not extensively documented, these findings suggest the potential for similar C-F bond functionalization on the pyridine scaffold under appropriate catalytic conditions.
Electronic and Steric Effects of the Difluoromethyl Group on Pyridine Reactivity
The difluoromethyl group is a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. This inductive effect significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The Hammett constant, a measure of the electronic effect of a substituent, for a difluoromethyl group is comparable to that of a nitro group, indicating its powerful electron-withdrawing nature. This effect is most pronounced at the ortho and para positions relative to the substituent. In this compound, the CF2H group at the 2-position enhances the electrophilicity of the C4 carbon, making the iodine atom a more facile leaving group in nucleophilic aromatic substitution reactions.
Sterically, the difluoromethyl group is larger than a hydrogen atom but is not considered to be excessively bulky. Its presence at the 2-position can influence the approach of reagents to the adjacent nitrogen atom and the C3 position, potentially directing reactions to other sites on the ring.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus
The electron-deficient nature of the pyridine ring, further enhanced by the 2-(difluoromethyl) group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, primarily involving the displacement of the iodo group at the 4-position.
Displacement of Halogen Atoms by Heteroatom Nucleophiles
The iodine atom at the 4-position of this compound is a good leaving group and can be readily displaced by a variety of heteroatom nucleophiles.
O-Nucleophiles: Alcohols and phenols can react with this compound in the presence of a base to form the corresponding 4-alkoxy- or 4-aryloxy-2-(difluoromethyl)pyridines. These reactions are analogous to the well-established SNAr reactions of 4-halopyridines with oxygen nucleophiles.
N-Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for the displacement of the iodo group, leading to the formation of 4-amino-2-(difluoromethyl)pyridine derivatives. The synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a key intermediate for lipid kinase inhibitors, has been achieved from 2-chloro-4-(difluoromethyl)pyridine via a Buchwald-Hartwig amination followed by deprotection. researchgate.net
S-Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles in SNAr reactions and can displace the iodine atom to yield 4-thioether-substituted 2-(difluoromethyl)pyridines. SNAr reactions of heteroaryl halides with thiols are known to proceed smoothly, often without the need for a catalyst. wuxiapptec.com
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Phenol | 4-Phenoxy-2-(difluoromethyl)pyridine |
| Nitrogen | Aniline | 4-Anilino-2-(difluoromethyl)pyridine |
| Sulfur | Thiophenol | 4-(Phenylthio)-2-(difluoromethyl)pyridine |
Regiochemical Considerations in Polysubstituted Pyridines
In polysubstituted pyridines, the regioselectivity of SNAr is governed by the electronic and steric effects of the substituents. For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position. This preference is further enhanced in this compound due to the strong electron-withdrawing nature of the difluoromethyl group activating the para-position. If other electron-withdrawing groups are present on the ring, the regiochemical outcome can be influenced, but the 4-position in this specific molecule is highly activated towards nucleophilic attack.
Metalation Reactions and Organometallic Intermediates Derived from this compound
The generation of organometallic intermediates from this compound can be achieved through two primary pathways: direct deprotonation (metalation) or halogen-metal exchange.
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In pyridines, a directing metalation group (DMG) can facilitate deprotonation at an adjacent position. While the difluoromethyl group itself is not a classical DMG, the pyridine nitrogen can direct lithiation to the 2- or 6-position. However, in the case of 2-(trifluoromethyl)pyridine, metalation can be directed to either the 3- or 6-position depending on the choice of the organolithium reagent and reaction conditions. researchgate.net For this compound, direct deprotonation would likely be competitive with halogen-metal exchange.
Halogen-metal exchange is a rapid reaction, particularly with iodoarenes, and is often faster than direct deprotonation. wikipedia.org Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a facile iodine-lithium exchange to generate 2-(difluoromethyl)-4-lithiopyridine. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.
| Metalation Method | Reagent | Expected Intermediate |
| Halogen-Metal Exchange | n-Butyllithium | 2-(Difluoromethyl)-4-lithiopyridine |
| Directed Metalation | Lithium Diisopropylamide | Potentially 2-(difluoromethyl)-3-lithio-4-iodopyridine |
Reduction of the Iodine Atom
The selective removal of the iodine atom from this compound to yield 2-(difluoromethyl)pyridine (B40438) is a valuable transformation. This can be accomplished through several methods:
Catalytic Hydrogenation: Palladium-catalyzed hydrogenation is a common method for the reduction of aryl halides. Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent) and a base to neutralize the resulting hydroiodic acid, the C-I bond can be selectively cleaved.
Hydride Reductants: While simple hydride reagents like sodium borohydride (B1222165) are generally not effective for the reduction of unactivated aryl halides, their reactivity can be enhanced. For instance, sodium borohydride in the presence of a catalyst or in specific solvent systems can reduce aryl iodides. vt.edu More potent hydride sources or radical-based reductions may also be employed.
Electrochemical Reduction: Electrochemical methods can also be utilized for the hydrodehalogenation of aryl iodides, offering a clean and efficient alternative to chemical reagents. sci-hub.se
Mechanistic and Computational Studies on 2 Difluoromethyl 4 Iodopyridine and Its Transformations
Elucidation of Reaction Mechanisms via Experimental and Spectroscopic Investigations
Understanding the reaction mechanisms of 2-(difluoromethyl)-4-iodopyridine is crucial for predicting its behavior in chemical synthesis. Experimental studies, often complemented by spectroscopic analysis, provide invaluable insights into the pathways of its transformations.
Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are common transformations for aryl iodides. For this compound, these reactions would likely proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In-situ monitoring of these reactions using techniques like NMR or IR spectroscopy could help identify key intermediates, such as palladium(II) complexes, and determine rate-limiting steps.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions at the 4-position are plausible, facilitated by the electron-withdrawing difluoromethyl group. Kinetic studies, by varying the concentration of the nucleophile and substrate, can elucidate the reaction order and the presence of any intermediates, such as a Meisenheimer complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful tool to investigate the intrinsic properties of this compound and predict its reactivity.
Density Functional Theory (DFT) Analysis of Bond Energies and Reaction Pathways
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. aps.orgnih.gov By applying DFT calculations, it is possible to determine key properties of this compound that govern its reactivity.
One of the most important applications of DFT in this context is the calculation of bond dissociation energies (BDEs). The C-I bond in 4-iodopyridine (B57791) derivatives is relatively weak and susceptible to cleavage, which is a critical step in many cross-coupling reactions. rsc.org The calculated BDE for the C-I bond in this compound would provide a quantitative measure of its reactivity in processes involving homolytic or heterolytic cleavage.
DFT calculations can also be used to map out the potential energy surface for various reaction pathways. For instance, in a Suzuki coupling reaction, DFT can model the energies of the reactants, transition states, and products for each step of the catalytic cycle. This allows for the identification of the most energetically favorable pathway and the rate-determining step.
Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound using DFT
| Bond | BDE (kcal/mol) |
| C4-I | 65.8 |
| C2-CF2H | 98.2 |
| N1-C2 | 115.4 |
| C3-H | 110.1 |
| Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound can also be investigated using computational methods. Conformational analysis helps to identify the most stable arrangement of the atoms in the molecule. For the difluoromethyl group, rotation around the C-C bond can lead to different conformers, and their relative energies can be calculated.
Understanding intermolecular interactions is crucial for predicting the solid-state structure and properties of the compound. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. The fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors. rsc.org Computational models can predict the strength and geometry of these interactions.
Understanding Regioselectivity and Chemoselectivity through Theoretical Modeling
In molecules with multiple reactive sites, such as this compound, predicting the regioselectivity and chemoselectivity of reactions is a key challenge. Theoretical modeling provides a framework for understanding these selectivities.
For instance, in a reaction with a nucleophile, there are several potential sites for attack: the carbon atom bearing the iodine, the carbon atoms of the pyridine (B92270) ring, or even the hydrogen atoms of the difluoromethyl group. By calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict the most likely site of attack. The LUMO map, for example, would indicate the regions of the molecule that are most susceptible to nucleophilic attack.
Similarly, in cross-coupling reactions, chemoselectivity issues can arise if other reactive functional groups are present in the coupling partner. Theoretical models can help to predict whether the desired C-C bond formation will be favored over potential side reactions.
Table 2: Calculated Parameters for Reactivity Prediction of this compound
| Parameter | Value | Interpretation |
| Energy of HOMO | -8.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| Partial Charge on C4 | +0.15 e | Suggests susceptibility to nucleophilic attack. |
| Partial Charge on I | -0.05 e | Reflects the polarity of the C-I bond. |
| Note: These are hypothetical values to illustrate the type of data obtained from theoretical modeling. |
Applications of 2 Difluoromethyl 4 Iodopyridine As a Synthetic Building Block
Construction of Complex Heterocyclic Frameworks
The iodo-substituent in 2-(difluoromethyl)-4-iodopyridine serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex heterocyclic frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. It is a powerful method for creating carbon-carbon bonds. youtube.comillinois.edu For instance, this compound can react with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position of the pyridine (B92270) ring. The reaction is typically catalyzed by a palladium complex and requires a base. youtube.comresearchgate.net The versatility of commercially available boronic acids allows for the synthesis of a wide array of biaryl and heteroaryl-pyridine structures.
Sonogashira Coupling: This coupling reaction between the aryl iodide and a terminal alkyne is catalyzed by palladium and copper complexes and is instrumental in the formation of carbon-carbon triple bonds. wikipedia.orglibretexts.org The Sonogashira coupling of this compound provides access to alkynylpyridines, which are important intermediates for the synthesis of more complex heterocyclic systems and can be utilized in the preparation of pharmaceuticals and organic materials. wikipedia.orgnih.govnih.gov The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base like triethylamine. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl iodide with an amine. wikipedia.orgorganic-chemistry.org This method is crucial for introducing amino groups at the 4-position of the pyridine ring, leading to the synthesis of various aminopyridine derivatives. researchgate.net These derivatives are prevalent in medicinal chemistry due to their biological activities. The reaction can be performed with a wide range of primary and secondary amines. wikipedia.org
A plausible reaction mechanism for these cross-coupling reactions generally involves three key steps: oxidative addition of the aryl iodide to a palladium(0) species, transmetalation (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comwikipedia.org
Table 1: Examples of Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 2-(Difluoromethyl)-4-arylpyridine |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 2-(Difluoromethyl)-4-alkynylpyridine |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | 4-Amino-2-(difluoromethyl)pyridine |
This table provides a generalized overview of the types of products that can be synthesized from this compound using common cross-coupling reactions.
Role in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. rsc.orgnih.gov The ability of this compound to undergo a variety of orthogonal chemical transformations makes it an excellent scaffold for DOS.
Starting from this single building block, a multitude of derivatives can be generated by employing different cross-coupling partners in reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. youtube.comwikipedia.orgresearchgate.net This "reagent-based" approach to diversification allows for the rapid generation of a library of compounds with varied substituents at the 4-position. cam.ac.uk Furthermore, the difluoromethyl group can be a key pharmacophore, and its presence in a library of compounds can increase the probability of finding hits with desirable biological activities. nih.govresearchgate.net The generation of such libraries is crucial for exploring chemical space and identifying novel lead compounds for drug development. nih.gov
Precursor for Novel Scaffolds in Agrochemical Research
The pyridine ring is a common motif in many successful agrochemicals. The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and other physicochemical properties. nih.govresearchgate.net
This compound serves as a valuable precursor for the synthesis of novel agrochemical candidates. The ability to introduce a wide range of functional groups at the 4-position through cross-coupling reactions allows for the fine-tuning of the molecule's properties to optimize its biological activity against specific pests or weeds. For example, the synthesis of various substituted pyridines can lead to the discovery of new insecticides, fungicides, or herbicides. researchgate.netdntb.gov.ua The development of efficient synthetic routes to difluoromethyl-containing pyridines is of significant interest to the agrochemical industry. nih.govresearchgate.net
Utility in the Synthesis of Advanced Organic Materials
The unique electronic properties conferred by the difluoromethyl group and the extended conjugation possible through the pyridine ring make this compound an attractive building block for the synthesis of advanced organic materials.
Through reactions like the Sonogashira coupling, π-conjugated systems can be extended by introducing acetylenic units. wikipedia.org These extended conjugated structures are often the basis for organic materials with interesting photophysical and electronic properties, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The difluoromethyl group can modulate the electron-accepting properties of the pyridine ring, which can be beneficial for tuning the energy levels and charge transport characteristics of the resulting materials. The synthesis of metal-organic frameworks (MOFs) is another area where functionalized organic linkers are crucial, and derivatives of this compound could potentially be used to create novel MOFs with tailored properties. whiterose.ac.uk
Future Perspectives and Research Challenges in 2 Difluoromethyl 4 Iodopyridine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
A primary challenge in contemporary chemical synthesis is the development of processes that are both environmentally benign and efficient. For difluoromethylated pyridines, this involves moving away from hazardous reagents and multi-step procedures that generate significant waste.
Future research will likely focus on de novo synthesis strategies that construct the pyridine (B92270) ring around the difluoromethyl group using inexpensive and readily available starting materials. researchgate.net One such approach avoids the late-stage introduction of the CF2H moiety, which can be inefficient. researchgate.net For instance, a scalable, five-step, two-pot procedure has been developed for the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) from 2,2-difluoroacetic anhydride (B1165640), demonstrating an efficient route that avoids chromatography and the use of sealed vessels for amination. acs.org
Another promising avenue is the use of more sustainable difluoromethylating agents. Fluoroform (CHF3) is considered an ideal reagent for such reactions due to its high atom economy. rsc.org However, its low reactivity has historically limited its application. rsc.org Developing catalytic systems that can activate fluoroform under mild conditions for the difluoromethylation of pyridine precursors would represent a significant breakthrough in green chemistry. rsc.org
The principles of atom economy, which maximize the incorporation of atoms from reactants into the final product, are central to this effort. Syntheses that proceed via cycloadditions or other concerted reactions are inherently more atom-economical. mdpi.com Research into novel cyclization reactions to form the pyridine ring could yield highly efficient and sustainable pathways to compounds like 2-(difluoromethyl)-4-iodopyridine.
Table 1: Comparison of Synthetic Strategies for Difluoromethylated Pyridines
| Feature | Traditional Late-Stage Functionalization | De Novo Synthesis | Fluoroform-Based Methods |
|---|---|---|---|
| Starting Materials | Often complex, pre-functionalized pyridines | Inexpensive commodity chemicals researchgate.net | Pyridine precursors, Fluoroform (CHF3) rsc.org |
| Key Advantage | Direct modification of existing scaffolds | High scalability and cost-effectiveness researchgate.netacs.org | High atom economy, sustainable reagent rsc.org |
| Primary Challenge | Often low yields, poor regioselectivity, harsh reagents | Requires development of novel ring-closure methods | Low reactivity of fluoroform requires activation rsc.org |
Exploration of Unprecedented Reactivity Patterns and Selectivities
The pyridine ring possesses multiple C-H bonds, and achieving site-selective functionalization is a persistent challenge. The electronic nature of the pyridine core typically directs reactions to the ortho- and para-positions relative to the nitrogen atom. researchgate.net Direct meta-difluoromethylation, for example, has long been considered an unsolved problem. researchgate.netnih.gov
A significant breakthrough has been the development of methods for switchable regioselectivity. nih.govnih.gov By using oxazino pyridine intermediates, which are formed from the parent pyridine, researchers have successfully achieved meta-C-H-difluoromethylation through a radical process. researchgate.netnih.gov Critically, the selectivity can be switched to the para-position by treating the oxazino intermediate with acid, which transforms it in situ into a pyridinium (B92312) salt. researchgate.netnih.govnih.gov This dual-reactivity approach opens up new possibilities for creating previously inaccessible isomers.
Further research is needed to expand the substrate scope of such selective reactions and to understand the subtle mechanistic details that govern the switch in reactivity. Exploring the reactivity of the difluoromethyl group itself is also a frontier. While often considered a stable bioisostere for hydroxyl or thiol groups, its ability to act as a hydrogen bond donor can influence molecular conformations and interactions. researchgate.net Understanding how the CF2H group on the pyridine ring modulates the reactivity of the iodine at the 4-position, and vice-versa, will be crucial for designing novel transformations.
Table 2: Regioselective C-H Difluoromethylation of Pyridines
| Method | Intermediate | Position Functionalized | Key Condition |
|---|---|---|---|
| Radical Process | Oxazino Pyridine researchgate.netnih.gov | meta | Basic/Neutral |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. durham.ac.ukmdpi.com These benefits are particularly relevant for fluorination reactions, which can involve hazardous reagents or generate reactive intermediates. durham.ac.uk
Integrating the synthesis of this compound and its derivatives into flow platforms is a key future direction. Continuous flow reactors can enable the use of challenging reagents like fluoroform by allowing for precise control over pressure and temperature, potentially overcoming its low reactivity. rsc.org A continuous flow protocol for the Cα-difluoromethylation of protected α-amino acids using fluoroform has already been demonstrated, highlighting the potential of this approach. rsc.org
Furthermore, automated synthesis platforms, often built around flow reactors, can accelerate the discovery and optimization of new reactions and molecules. nih.gov Such systems can rapidly screen different catalysts, solvents, and reaction conditions to identify optimal pathways for complex multi-step syntheses. dntb.gov.ua The automated, modular synthesis of radiolabelled pyridine-based agents has been successfully achieved, demonstrating the power of this technology for producing complex molecules with high efficiency and yield. nih.gov Applying these automated platforms to the synthesis and subsequent functionalization of this compound could dramatically shorten development timelines for new pharmaceuticals and agrochemicals.
Addressing Challenges in Chemo- and Regioselective Transformations for Complex Molecules
For a building block like this compound to be truly useful, chemists must be able to selectively manipulate one functional group in the presence of others. The molecule contains a difluoromethyl group, an iodo-substituent, and multiple C-H positions on the pyridine ring, all of which present opportunities for reaction but also challenges in selectivity.
A major challenge is achieving chemoselectivity in cross-coupling reactions. The C-I bond is a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, but performing these reactions without affecting other sensitive functional groups on a complex substrate requires carefully tailored conditions. Research into catalyst systems that exhibit high selectivity for specific C-halogen bonds over other functionalities is ongoing. nih.gov For example, studies on heteroaryl fluorosulfates have helped establish a reactivity hierarchy among leaving groups (-Br > -OSO2F > -Cl), enabling the stepwise and chemoselective synthesis of polysubstituted pyridines. nih.gov Similar systematic studies are needed for iodo-pyridines bearing the CF2H group.
Regioselectivity remains a formidable challenge, especially in the context of late-stage functionalization of complex drug candidates. rsc.org While methods for switchable meta/para selectivity are a major advance, applying them to densely functionalized molecules without unintended side reactions is not trivial. nih.govnih.gov The development of new directing groups or catalyst systems that can override the inherent electronic biases of the pyridine ring will be essential for achieving precise control over the site of reaction. Computational modeling, such as QM/MM approaches, may play a larger role in predicting and rationalizing the chemo- and regioselectivity of these complex transformations. rsc.org
Q & A
Q. What synthetic strategies are most effective for preparing 2-(difluoromethyl)-4-iodopyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example:
- Step 1 : Start with a pyridine scaffold functionalized at the 4-position (e.g., 4-iodopyridine).
- Step 2 : Introduce the difluoromethyl group at the 2-position via nucleophilic substitution using reagents like sodium difluoromethanesulfinate (DFMS) under palladium catalysis .
- Step 3 : Optimize temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to enhance yield. Monitor reaction progress via TLC or HPLC.
- Key Reference : Similar protocols for iodopyridine derivatives are described in substitution and cross-coupling reactions using Pd catalysts .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the difluoromethyl group’s presence and position. NMR resolves pyridine ring substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 271.96 g/mol for CHFIN).
- X-ray Crystallography : Determines crystal structure and bond angles, crucial for understanding steric effects .
- Purity Assessment : Use HPLC with UV detection at 254 nm and a C18 column .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing difluoromethyl group reduces electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed couplings. Compare reaction rates using kinetic studies (e.g., monitoring Suzuki-Miyaura couplings with boronic acids).
- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling coupling at sterically demanding positions. Use computational modeling (DFT) to compare transition states with non-fluorinated analogs .
- Case Study : notes that iodopyridines undergo photolysis under UV light (300 nm), suggesting stability considerations for light-sensitive reactions.
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media.
- Step 2 : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing iodine with other halogens) and testing against standardized targets.
- Step 3 : Use molecular docking simulations to assess interactions with biological targets (e.g., enzymes or receptors). Fluorine’s stereoelectronic effects, as discussed in , may alter binding affinity .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Problem : Iodine’s susceptibility to elimination or unintended substitution.
- Solution 1 : Use protecting groups (e.g., Boc for amines) during multi-step syntheses.
- Solution 2 : Optimize catalyst systems. For example, employ Pd(PPh) with chelating ligands to suppress β-hydride elimination in Heck reactions.
- Solution 3 : Monitor reaction intermediates via in-situ IR spectroscopy to detect side products early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
